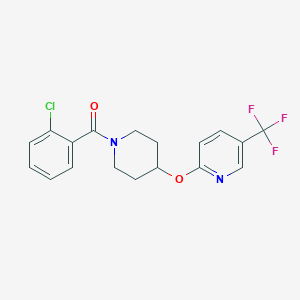
(2-氯苯基)(4-((5-(三氟甲基)吡啶-2-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound commonly investigated for its potential use in various scientific fields
科学研究应用
Chemistry
This compound is widely studied in organic synthesis and catalysis due to its reactive nature and ability to form complex molecules.
Biology
In biology, it serves as a molecular probe for understanding biological pathways and interactions at a cellular level.
Medicine
Industry
Industrially, it is used in the synthesis of advanced materials, agrochemicals, and as an intermediate in the production of other complex compounds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidin-1-yl Ring: : Initially, a piperidin-1-yl group is formed using standard ring-closure techniques.
Coupling Reaction: : This intermediate is then coupled with (2-Chlorophenyl) and (5-(trifluoromethyl)pyridin-2-yl) components through a series of nucleophilic substitutions and oxidative reactions.
Final Assembly: : The final compound is assembled under carefully controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound often relies on large-scale reactions in batch or continuous-flow reactors, ensuring consistent quality and scalability. The process typically involves:
Reactant Preparation: : Ensuring all reactants are of high purity.
Controlled Environment: : Using advanced reactors to maintain optimal temperature, pressure, and reaction time.
Purification Steps: : Employing techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various types of reactions, including:
Oxidation: : This compound can be oxidized to form different oxidation states, depending on the conditions.
Reduction: : It can also be reduced to different reduced forms.
Substitution: : It readily participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions often involve strong nucleophiles like sodium hydride or bases such as potassium tert-butoxide.
Major Products
Oxidation: : Produces various oxidized derivatives.
Reduction: : Yields reduced compounds with modified functional groups.
Substitution: : Generates substituted analogs with diverse functional groups.
作用机制
Molecular Targets and Pathways
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The trifluoromethyl and piperidin-1-yl groups enhance its binding affinity and specificity.
相似化合物的比较
Comparison with Other Compounds
When compared to other similar compounds, (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
(2-Chlorophenyl)(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
(4-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
(2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
These compounds exhibit some similarities in structure and reactivity but differ in their specific chemical and biological properties.
Conclusion
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry. Through continued study and application, this compound holds promise for future scientific advancements.
属性
IUPAC Name |
(2-chlorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-4-2-1-3-14(15)17(25)24-9-7-13(8-10-24)26-16-6-5-12(11-23-16)18(20,21)22/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJMIUDSHTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2503880.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
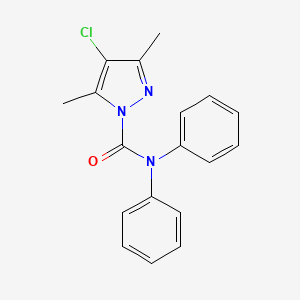
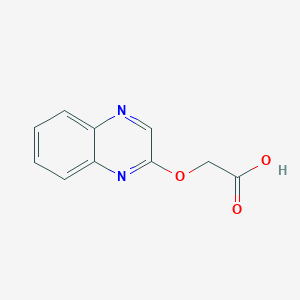
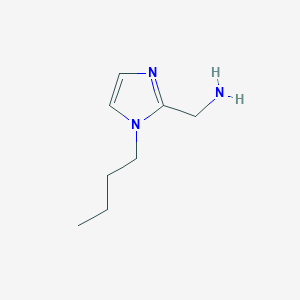
![4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE](/img/structure/B2503890.png)
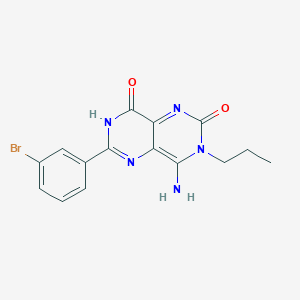
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)
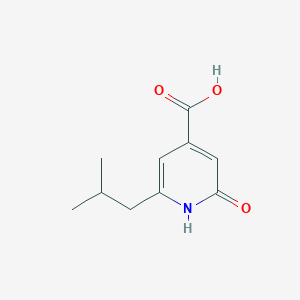
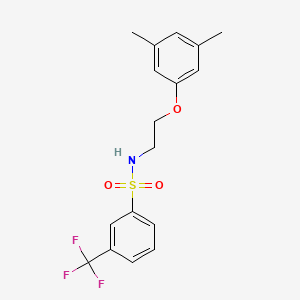
![2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2503898.png)
![N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2503900.png)
